4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole
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Overview
Description
4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole is a synthetic organic compound belonging to the benzotriazole family. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, pharmaceuticals, and dyes. This particular compound features a chloro group, a cyclopropylmethyl group, and an ethynyl group attached to the benzotriazole core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Addition of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Coupling Products: New carbon-carbon bonded compounds.
Scientific Research Applications
4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the benzotriazole core can engage in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(methyl)-5-ethynyl-1H-benzotriazole
- 4-chloro-1-(cyclopropyl)-5-ethynyl-1H-benzotriazole
- 4-chloro-1-(cyclopropylmethyl)-1H-benzotriazole
Uniqueness
4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole is unique due to the presence of both the cyclopropylmethyl and ethynyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10ClN3 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
4-chloro-1-(cyclopropylmethyl)-5-ethynylbenzotriazole |
InChI |
InChI=1S/C12H10ClN3/c1-2-9-5-6-10-12(11(9)13)14-15-16(10)7-8-3-4-8/h1,5-6,8H,3-4,7H2 |
InChI Key |
JNBZGVFLMNQDDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C2=C(C=C1)N(N=N2)CC3CC3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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